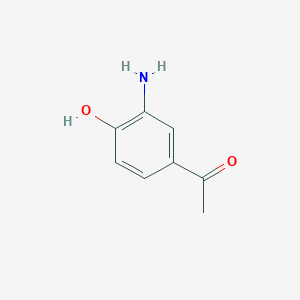

1-(3-Amino-4-hydroxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-amino-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLRRXLWJXURTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547686 | |

| Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54255-50-4 | |

| Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Amino-4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Scaffolding Molecule

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Amino-4-hydroxyphenyl)ethanone

In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecule is often defined by its structural functionality and reactive potential. This compound, a substituted acetophenone, emerges as a compound of significant interest for researchers and drug development professionals. Its architecture, featuring an aromatic ring functionalized with amino, hydroxyl, and acetyl groups, provides a versatile platform for the construction of more complex molecular entities. This guide offers a comprehensive technical overview of its chemical properties, analytical profile, synthesis, and potential applications, providing a foundational resource for its use in laboratory and industrial settings.

PART 1: Physicochemical and Structural Characteristics

This compound is a solid organic compound whose utility is underpinned by its distinct physical and chemical properties. The presence of both hydrogen bond donor (amino and hydroxyl) and acceptor (carbonyl, amino, hydroxyl) groups influences its solubility and intermolecular interactions, making it a valuable intermediate in various synthetic pathways.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 54255-50-4 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically available at ≥95% | [2] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 63.3 Ų |[1] |

PART 2: Analytical Characterization & Spectral Profile

¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The aromatic protons would appear as multiplets or doublets in the range of δ 6.5-7.5 ppm, with coupling patterns dictated by their positions relative to the electron-donating amino/hydroxyl groups and the electron-withdrawing acetyl group. The methyl protons should present as a sharp singlet around δ 2.5 ppm.[5] The amine (NH₂) and hydroxyl (OH) protons would appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum would be characterized by a carbonyl carbon signal downfield (δ > 195 ppm).[5] The aromatic carbons would resonate in the typical range of δ 110-160 ppm. The methyl carbon of the acetyl group would appear upfield, around δ 26 ppm.[5]

Infrared (IR) Spectroscopy (Expected): The IR spectrum provides clear evidence of the key functional groups. Expected absorption bands would include:

-

O-H stretch: A broad band around 3400-3200 cm⁻¹ for the phenolic hydroxyl group.[6]

-

N-H stretch: Two distinct peaks in the range of 3500-3300 cm⁻¹ for the primary amine.

-

C=O stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹ for the ketone carbonyl.[6]

-

C=C stretch: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) (Expected): In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 151. A prominent fragment would be the loss of a methyl group ([M-15]⁺) to form a stable acylium ion at m/z 136, a characteristic fragmentation pattern for acetophenones.[4][7]

PART 3: Synthesis and Reaction Chemistry

Proposed Synthesis Workflow

A common and efficient laboratory-scale synthesis of this compound involves the selective reduction of a commercially available nitro precursor, 1-(4-hydroxy-3-nitrophenyl)ethanone. This transformation is a cornerstone of aromatic chemistry, leveraging standard reduction methodologies.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 1-(4-hydroxy-3-nitrophenyl)ethanone

Causality: This protocol utilizes catalytic hydrogenation, a clean and efficient method for nitro group reduction that often results in high yields and avoids the use of stoichiometric heavy metal reagents. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.

-

Reactor Setup: To a hydrogenation vessel, add 1-(4-hydroxy-3-nitrophenyl)ethanone (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is confirmed chromatographically. Product identity and purity are confirmed using the analytical methods described in PART 2 (NMR, IR, MS) and by melting point analysis.

Core Reactivity

The synthetic versatility of this compound stems from its three distinct functional groups, which can be targeted with high selectivity.

Caption: Key reactive sites of this compound.

-

Amino Group: The primary aromatic amine is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. The latter is particularly useful for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.

-

Hydroxyl Group: The phenolic hydroxyl is acidic and can be deprotonated to form a phenoxide, a strong nucleophile. This enables O-alkylation (Williamson ether synthesis) and O-acylation to form esters.

-

Acetyl Group: The ketone functionality can be reduced to a secondary alcohol, or its alpha-protons can be involved in condensation reactions (e.g., aldol, Claisen-Schmidt) to build larger molecular frameworks. The carbonyl group itself can react with amines to form imines or enamines, which are key intermediates in the synthesis of heterocyclic compounds.

PART 4: Applications in Drug Development & Medicinal Chemistry

The trifunctional nature of this compound makes it an attractive starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[8] Substituted aminophenols are common structural motifs in many biologically active compounds. The ability to selectively modify the three functional groups allows for the systematic exploration of structure-activity relationships (SAR) during the drug discovery process.

For instance, related structures like 1-(3-Amino-2-hydroxyphenyl)ethanone are known intermediates in the synthesis of leukotriene receptor antagonists such as ranlukast, which is used to treat inflammatory conditions.[8] This highlights the role of such aminohydroxyacetophenones as key building blocks for complex therapeutic agents. Modern drug design often incorporates tailor-made amino acid derivatives and other specialized fragments, for which this compound can serve as a valuable precursor.[9]

PART 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are paramount to ensure safety.

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Avoid breathing dust.[10]

-

Avoid contact with skin and eyes.[12]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][13]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

For long-term storage, refrigeration is recommended.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

-

1-(3-Acetyl-4-amino-2-hydroxyphenyl)ethanone | C10H11NO3 . PubChem. [Link]

-

Supporting Information for "Aerobic Oxidation of Olefins into Ketones Catalyzed by Iron(III) Chloride in the Presence of TEMPO" . The Royal Society of Chemistry. [Link]

-

3'-Amino-4'-hydroxyacetophenone | C8H9NO2 . PubChem. [Link]

-

Chemical Properties of Ethanone, 1-(3-hydroxyphenyl)- (CAS 121-71-1) . Cheméo. [Link]

-

The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis . PharmaCompass. [Link]

-

3'-Aminoacetophenone | C8H9NO . PubChem. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone . National Institutes of Health (NIH). [Link]

-

Ethanone, 1-(3-hydroxyphenyl)- . NIST WebBook. [Link]

-

Ethanone, 1-(3-hydroxyphenyl)- IR Spectrum . NIST WebBook. [Link]

- Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

3'-Amino-4'-methoxyacetophenone Spectra . SpectraBase. [Link]

-

This compound | CAS#:54255-50-4 . Chemsrc. [Link]

-

Synthesis of 3-amino-2-hydroxyacetophenone . PrepChem.com. [Link]

-

Ethanone, 1-(3-hydroxyphenyl)- Mass Spectrum . NIST WebBook. [Link]

-

1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 . PubChem. [Link]

-

p-Aminoacetophenone | C8H9NO . PubChem. [Link]

-

Ethanone, 1-(3-hydroxyphenyl)- Physical Properties . Cheméo. [Link]

-

Ethanone, 1-(3-bromo-4-hydroxyphenyl)- 13C NMR . SpectraBase. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine . MDPI. [Link]

-

1-(3-Amino-4-nitrophenyl)ethanone | C8H8N2O3 . PubChem. [Link]

Sources

- 1. 3'-Amino-4'-hydroxyacetophenone | C8H9NO2 | CID 13724142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 54255-50-4 | AChemBlock [achemblock.com]

- 3. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(3-hydroxyphenyl)- [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethanone, 1-(3-hydroxyphenyl)- [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

1-(3-Amino-4-hydroxyphenyl)ethanone CAS number 54255-50-4

An In-depth Technical Guide to 1-(3-Amino-4-hydroxyphenyl)ethanone (CAS: 54255-50-4)

Foreword: Unveiling a Versatile Synthetic Building Block

This compound, also known as 3'-Amino-4'-hydroxyacetophenone, is a substituted aromatic ketone that serves as a pivotal intermediate in organic synthesis. Its unique trifunctional nature—possessing an amine, a hydroxyl group, and a ketone—makes it a highly versatile scaffold for the construction of complex molecular architectures. While its isomers have gained prominence as key intermediates in the synthesis of pharmaceuticals like the anti-asthma drug Pranlukast[1][2], this specific compound offers a distinct substitution pattern that is invaluable for medicinal chemists and material scientists. This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its applications and safe handling, grounded in established scientific principles and practical, field-proven insights.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application. This compound is a solid at room temperature, with its key identifiers and properties summarized below.[3]

| Property | Value | Source |

| CAS Number | 54255-50-4 | [3][4][5] |

| Molecular Formula | C₈H₉NO₂ | [4][6] |

| Molecular Weight | 151.16 g/mol | [4][7] |

| IUPAC Name | This compound | [6][7] |

| Synonyms | 3'-Amino-4'-hydroxyacetophenone, 2-amino-4-acetylphenol | [7][8] |

| Appearance | Solid | [3] |

| Melting Point | ~98 °C | [9] |

| SMILES | CC(=O)C1=CC=C(O)C(N)=C1 | [4][6] |

| InChI Key | OMLRRXLWJXURTK-UHFFFAOYSA-N | [3][7] |

Synthesis and Manufacturing: A Strategic Approach

The synthesis of this compound is not commonly detailed as a standalone procedure in widely available literature. However, a logical and effective synthetic route can be designed based on well-established principles of aromatic chemistry, starting from the readily available 4-hydroxyacetophenone. The core strategy involves electrophilic nitration followed by selective reduction of the nitro group.

Proposed Synthetic Pathway

The most direct pathway involves a two-step process:

-

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of 4-hydroxyacetophenone. The directing effects of the hydroxyl (-OH) and acetyl (-COCH₃) groups are key. The hydroxyl group is a strongly activating ortho-, para- director, while the acetyl group is a deactivating meta- director. The nitration is expected to occur ortho to the powerful hydroxyl directing group, at the 3-position.

-

Reduction: Conversion of the nitro group to an amino group (-NH₂). This is a standard transformation with several reliable methods available.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure derived from standard organic synthesis methodologies. Researchers must first conduct a thorough risk assessment and optimize conditions on a small scale.

Step 1: Nitration of 4-Hydroxyacetophenone

-

Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 0.1 mol of 4-hydroxyacetophenone to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

-

Nitrating Mixture: Prepare a nitrating mixture by cautiously adding 0.11 mol of concentrated nitric acid to 25 mL of concentrated sulfuric acid, keeping the mixture cooled.

-

Reaction: Add the nitrating mixture dropwise to the solution of 4-hydroxyacetophenone over 1-2 hours. The key causality here is slow addition to control the exothermic reaction and prevent over-nitration or degradation. Maintain the reaction temperature below 10 °C.

-

Quenching: After the addition is complete, stir for an additional 2 hours at the same temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate, 1-(4-hydroxy-3-nitrophenyl)ethanone, is isolated by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 1-(4-Hydroxy-3-nitrophenyl)ethanone

-

Setup: To a flask containing the dried nitro-intermediate (0.1 mol), add 200 mL of ethanol.

-

Catalyst Addition: Carefully add 1-2 mol% of 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at a regulated pressure of 2-3 atm).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, carefully purge the system with nitrogen again to remove excess hydrogen. The catalyst is removed by filtration through a pad of Celite. The cautious handling of Pd/C is critical as it can be pyrophoric when dry and exposed to air.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified this compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile synthon. The strategic placement of its three functional groups allows for a multitude of subsequent chemical transformations, making it a valuable building block in Diversity-Oriented Synthesis (DOS) for creating libraries of novel compounds.[10]

-

Amine Group (-NH₂): Acts as a nucleophile or a base. It can be readily acylated, alkylated, or used in condensation reactions to form heterocycles (e.g., quinolines, benzodiazepines).

-

Hydroxyl Group (-OH): Can be converted into an ether or ester, or used to direct further electrophilic substitution. Its acidity allows it to participate in base-catalyzed reactions.

-

Ketone Group (-C=O): The carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for reactions such as aldol condensations, reductions to an alcohol, or reductive aminations.

Caption: Reactivity pathways for this compound in synthesis.

This versatility makes the compound an attractive starting point for developing analogs of natural products, particularly flavonoids and coumarins, where aromatic amino and hydroxyl groups are common features.[10]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any protocol. A multi-technique approach is recommended.

| Technique | Purpose | Expected Key Features |

| ¹H NMR | Structural Elucidation | - A singlet around 2.5 ppm (3H, -COCH₃).- Aromatic signals in the 6.7-7.5 ppm range showing characteristic splitting patterns.- Broad singlets for -NH₂ (around 4-5 ppm) and -OH (can vary, 5-9 ppm), which are D₂O exchangeable. |

| ¹³C NMR | Carbon Skeleton Confirmation | - A carbonyl carbon signal >190 ppm.- Aromatic carbon signals between 110-150 ppm.- A methyl carbon signal around 25-30 ppm. |

| FTIR | Functional Group Identification | - Broad O-H stretch (~3300-3400 cm⁻¹).- N-H stretching (two bands for primary amine, ~3300-3500 cm⁻¹).- Strong C=O stretch (~1650-1670 cm⁻¹). |

| Mass Spec (MS) | Molecular Weight Verification | - Molecular ion peak [M]⁺ at m/z ≈ 151. |

| HPLC | Purity Assessment | - A single major peak under optimized conditions (e.g., C18 column, mobile phase of acetonitrile/water with TFA). |

Standard HPLC Protocol for Purity Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is often effective. For example, start with 95% Water (0.1% TFA) / 5% Acetonitrile (0.1% TFA) and ramp to 5% Water / 95% Acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 280 nm).

-

Sample Prep: Dissolve a small amount of the compound (~1 mg/mL) in the initial mobile phase composition or methanol.

-

Injection: Inject 10 µL and analyze the resulting chromatogram for peak purity and retention time.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified with specific hazards that necessitate appropriate precautions.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [3][9] |

| Pictogram | GHS07 (Exclamation Mark) | [9] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[11]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and call a physician immediately.[11]

Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep in a dark place under an inert atmosphere for long-term stability.[4]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Ground all equipment when handling large quantities.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a chemical of significant interest due to its trifunctional nature, which positions it as a powerful and adaptable building block for synthetic chemistry. Its well-defined structure allows for predictable reactivity, enabling the targeted synthesis of diverse molecular scaffolds relevant to drug discovery and materials science. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can safely and effectively harness the full potential of this valuable compound.

References

-

Chemsrc. This compound | CAS#:54255-50-4. [Link]

-

Oxford Lab Fine Chem. Material Safety Data Sheet - 3-amino acetophenone. [Link]

- Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.

-

PubChem. 3'-Amino-4'-hydroxyacetophenone | C8H9NO2 | CID 13724142. [Link]

-

ChemistryViews. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. [Link]

-

MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]

- 3. This compound | 54255-50-4 [sigmaaldrich.com]

- 4. 54255-50-4|this compound|BLD Pharm [bldpharm.com]

- 5. 54255-50-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound 95% | CAS: 54255-50-4 | AChemBlock [achemblock.com]

- 7. 3'-Amino-4'-hydroxyacetophenone | C8H9NO2 | CID 13724142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3'-Amino-4'-Hydroxyacetophenone [chemicalbook.com]

- 9. 3'-Amino-4'-hydroxyacetophenone | 54255-50-4 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. fishersci.com [fishersci.com]

Introduction to 1-(3-Amino-4-hydroxyphenyl)ethanone

An In-depth Technical Guide to 1-(3-Amino-4-hydroxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound (CAS No: 54255-50-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this versatile chemical intermediate. We will explore its detailed molecular architecture, spectroscopic signature for identification and quality control, a validated synthetic protocol with mechanistic insights, and its potential as a scaffold in medicinal chemistry. The guide integrates practical, field-proven insights with authoritative data to serve as an essential resource for laboratory and development settings.

This compound, also known as 3'-Amino-4'-hydroxyacetophenone, is an aromatic organic compound featuring a substituted acetophenone core.[1] Its molecular structure is characterized by the presence of three key functional groups on the phenyl ring: a hydroxyl (-OH) group, an amino (-NH₂) group, and an acetyl (-COCH₃) group. This trifunctional arrangement makes it a highly valuable and versatile building block in organic synthesis, particularly in the construction of more complex molecules and pharmaceutical intermediates.[2] The strategic placement of these groups allows for a wide range of chemical transformations, providing access to diverse molecular scaffolds. This guide offers a detailed examination of its structural and chemical nature, providing the foundational knowledge necessary for its effective use in research and development.

Molecular Structure and Physicochemical Properties

Chemical Structure

The IUPAC name for this compound is this compound.[1][3] The structure consists of a benzene ring substituted at position 1 with an acetyl group, at position 3 with an amino group, and at position 4 with a hydroxyl group. The presence of both an electron-donating amino group and a hydroxyl group, ortho and para to the electron-withdrawing acetyl group, significantly influences the molecule's reactivity and electronic properties.

Caption: Potential derivatization pathways for the core molecule.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319). S[1]tandard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

This compound is a fundamentally important molecule whose value lies in its structural versatility. A thorough understanding of its properties, spectroscopic fingerprints, and synthetic routes is essential for its effective application. As a readily modifiable scaffold, it represents a powerful tool for medicinal chemists and drug development professionals, enabling the exploration of new chemical space in the search for novel therapeutic agents.

References

- This compound | 54255-50-4 - Sigma-Aldrich. (URL: )

-

1-(3-Acetyl-4-amino-2-hydroxyphenyl)ethanone | C10H11NO3 - PubChem. (URL: [Link])

- 3'-Amino-4'-hydroxyacetophenone - CymitQuimica. (URL: )

- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry - The Royal Society of Chemistry. (URL: )

- How can 3-AMINO-Hydroxyacetophenone be synthesized? - FAQ - Guidechem. (URL: )

-

3'-Amino-4'-hydroxyacetophenone | C8H9NO2 | CID 13724142 - PubChem. (URL: [Link])

-

3'-Amino-4'-methoxyacetophenone - SpectraBase. (URL: [Link])

-

This compound | CAS#:54255-50-4 | Chemsrc. (URL: [Link])

- CN102070428A - Method for synthesizing 3-hydroxyacetophenone - Google P

-

A kind of synthetic method of 3-amino-2-hydroxyacetophenone - Eureka | Patsnap. (URL: [Link])

-

Synthesis of 4-hydroxyacetophenone (Scheme-12),... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis. (URL: [Link])

-

1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem. (URL: [Link])

-

Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. (URL: [Link])

-

Ethanone, 1-(3-hydroxyphenyl)- - NIST WebBook. (URL: [Link])

-

Ethanone, 1-(3-hydroxyphenyl)- - NIST WebBook. (URL: [Link])

- JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])

-

Ethanone, 1-(3-hydroxyphenyl)- - NIST WebBook. (URL: [Link])

-

3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem. (URL: [Link])

-

p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem. (URL: [Link])

-

Ethanone, 1-(3-hydroxyphenyl)- - Cheméo. (URL: [Link])

-

Ethanone, 1-(3-hydroxyphenyl)- - NIST WebBook. (URL: [Link])

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (URL: [Link])

-

Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. (URL: [Link])

-

Choosing the Right Manufacturer for 1-(3-Amino-2-hydroxyphenyl)ethanone. (URL: [Link])

-

2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem. (URL: [Link])

Sources

A Technical Guide to 1-(3-Amino-4-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications

This document provides an in-depth technical overview of 1-(3-Amino-4-hydroxyphenyl)ethanone, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. This guide moves beyond basic data, offering insights into its synthesis, analytical validation, and strategic applications, grounded in established scientific principles.

Core Molecular and Physicochemical Properties

This compound, also known as 3'-Amino-4'-hydroxyacetophenone, is a substituted aromatic ketone. Its structure, featuring amino, hydroxyl, and acetyl groups on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications.

Caption: Chemical structure of this compound.

The fundamental properties of this compound are summarized below, providing a critical baseline for its use in quantitative experimental design.

| Property | Value | Source |

| Molecular Weight | 151.16 g/mol | [1] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| CAS Number | 54255-50-4 | [1][2] |

| Physical Form | Solid | |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| XLogP3 | 0.9 | [1] |

Synthesis and In-Process Validation

A common and reliable method for synthesizing this compound is through the catalytic hydrogenation of its nitro-precursor, 4-Hydroxy-3-nitroacetophenone. This reaction is highly efficient and selective, reducing the nitro group to an amine without affecting the ketone or the aromatic ring.

Expertise & Causality: The choice of Platinum on Carbon (Pt/C) as a catalyst is deliberate. Platinum is highly effective for nitro group reductions under mild conditions (low pressure and temperature), which prevents unwanted side reactions. Ethanol is used as the solvent due to its ability to dissolve the starting material and its inertness under these hydrogenation conditions.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reactor Setup: To a solution of 4-hydroxy-3-nitroacetophenone (1.0 eq) in ethanol (10 mL per gram of starting material), add 5% Platinum on Carbon (0.05 eq by weight).

-

Hydrogenation: Seal the reaction vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature (approx. 25°C) for 2-4 hours.

-

In-Process Monitoring (Trustworthiness): The reaction's completion must be validated. Every 30 minutes, a small aliquot should be withdrawn, filtered, and spotted on a silica TLC plate against the starting material, eluting with a 1:1 mixture of ethyl acetate and hexanes. The reaction is complete when the starting material spot is no longer visible. This self-validating step prevents premature workup and ensures maximum yield.

-

Catalyst Removal: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with a small amount of ethanol.

-

Isolation: Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting solid by column chromatography on silica gel, using a suitable eluent system such as diethyl ether or an ethyl acetate/hexane gradient, to afford the final product as a solid.[3]

Analytical Characterization and Quality Control

Post-synthesis, the identity, purity, and integrity of the compound must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is essential.

Illustrative HPLC Protocol for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthesized compounds. The following is a robust starting method that can be optimized for specific equipment.

-

Column: Purospher® STAR RP-8 endcapped (5µm) 250x4.6 mm or equivalent.

-

Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.[4]

Expertise & Causality: A reverse-phase (RP) column is chosen due to the moderate polarity of the analyte. A formic acid modifier is used to protonate the amine and phenol groups, ensuring sharp, symmetrical peak shapes by minimizing tailing. A gradient elution is employed to ensure that any impurities with significantly different polarities are effectively separated and eluted.

Expected Analytical Data

| Analysis Method | Expected Result |

| Mass Spectrometry (ESI+) | m/z 152.07 [M+H]⁺ |

| ¹H-NMR (400 MHz, DMSO-d₆) | Expected shifts (δ, ppm): ~2.4 (s, 3H, -COCH₃), ~6.7-7.2 (m, 3H, Ar-H), ~4.9 (br s, 2H, -NH₂), ~9.5 (br s, 1H, -OH). Note: Exact shifts may vary. |

| Purity by HPLC | ≥95% (as per typical commercial grade)[2] |

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate. Its value lies in the differential reactivity of its functional groups, which can be selectively targeted for molecular elaboration.

-

Amino Group (-NH₂): Can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems.

-

Hydroxyl Group (-OH): Can be etherified or esterified to modulate solubility and pharmacokinetic properties.

-

Acetyl Group (-COCH₃): The ketone can be reduced to a secondary alcohol, or the adjacent methyl protons can be functionalized.

This trifunctional nature makes it a valuable scaffold. For example, related aminohydroxyphenyl structures are precursors in the synthesis of adrenergic agonists and leukotriene receptor antagonists.[5][6]

Caption: Role as a versatile intermediate in a multi-step API synthesis.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Mandatory Precautions:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: The compound should be stored in a tightly sealed container in a refrigerator to maintain its stability and prevent degradation.

References

-

3'-Amino-4'-hydroxyacetophenone | C8H9NO2 | CID 13724142. PubChem. [Link]

-

The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com. [Link]

Sources

- 1. 3'-Amino-4'-hydroxyacetophenone | C8H9NO2 | CID 13724142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 54255-50-4 | AChemBlock [achemblock.com]

- 3. prepchem.com [prepchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(3-Amino-4-hydroxyphenyl)ethanone: Properties, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-(3-Amino-4-hydroxyphenyl)ethanone (CAS No: 54255-50-4), a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic profile, reactivity, and analytical methodologies pertinent to this compound. The narrative emphasizes the causality behind its chemical behavior and the practical application of this knowledge in a laboratory and developmental setting.

Introduction and Strategic Importance

This compound, also known as 3'-Amino-4'-hydroxyacetophenone, is an aromatic ketone featuring amino, hydroxyl, and acetyl functional groups. This trifunctional scaffold makes it a versatile and valuable building block in organic synthesis, particularly for the construction of complex active pharmaceutical ingredients (APIs).[1] The precise arrangement of its substituents—an activating, ortho-para directing hydroxyl group and an activating, ortho-para directing amino group, both meta to a deactivating acetyl group—governs its reactivity and makes it a strategic starting point for synthesizing specifically substituted aromatic compounds. Its purity and well-defined properties are paramount for ensuring the quality and efficacy of downstream products.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound dictate its behavior in various systems, from reaction media to biological environments. The properties of this compound are summarized below, providing the foundational data required for its application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 3'-Amino-4'-hydroxyacetophenone, 2-amino-4-acetylphenol | [2][3] |

| CAS Number | 54255-50-4 | [2] |

| Molecular Formula | C₈H₉NO₂ | [2][4] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Pale yellow to brown solid/powder/crystal | [3][5] |

| Melting Point | 98 °C | [6] |

| Purity | Typically available from ≥95% to 99% | [3][7] |

| XLogP3 | 0.9 | [2] |

| Topological Polar Surface Area | 63.3 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

These properties, particularly the moderate lipophilicity (XLogP3) and significant polar surface area, suggest that the molecule possesses a balance of characteristics suitable for its role as a drug intermediate.

Structural Elucidation: A Spectroscopic Profile

Characterization and identity confirmation of this compound rely on standard spectroscopic techniques. The expected spectral features are dictated by its distinct functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum provides a clear fingerprint of the molecule's functional groups. Key expected absorptions include:

-

~3400-3200 cm⁻¹ : N-H and O-H stretching vibrations from the amino and hydroxyl groups. These bands are often broad.

-

~1650-1685 cm⁻¹ : A strong C=O stretching band for the ketone, conjugated to the aromatic ring. Conjugation lowers the frequency compared to a simple alkyl ketone.[8]

-

~1600-1450 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

-

~1300-1000 cm⁻¹ : C-N and C-O stretching bands.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would reveal the specific electronic environment of each proton. Expected signals include a singlet for the acetyl group's methyl protons (-COCH₃) around δ 2.5 ppm, distinct signals for the three aromatic protons with splitting patterns determined by their positions relative to each other, and broad, exchangeable signals for the -NH₂ and -OH protons.

-

¹³C NMR : The carbon spectrum would show a characteristic signal for the carbonyl carbon (C=O) downfield (~195-200 ppm), multiple signals in the aromatic region (δ 110-160 ppm), and a signal for the methyl carbon (-CH₃) upfield (~25-30 ppm).

-

-

Mass Spectrometry (MS) : In mass spectrometry, the compound would exhibit a molecular ion peak (M⁺) corresponding to its monoisotopic mass of approximately 151.06 Da.[2] The fragmentation pattern would likely involve the loss of the acetyl group (•CH₃CO) or the methyl radical (•CH₃), providing further structural confirmation.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its three functional groups. Understanding this reactivity is key to designing synthetic pathways.

-

Amino Group (-NH₂) : As a primary amine, it is nucleophilic and can undergo acylation, alkylation, and diazotization. The diazonium salt intermediate is highly versatile and can be converted into a wide range of other functional groups (e.g., -F, -Cl, -Br, -CN, -OH).

-

Phenolic Hydroxyl Group (-OH) : This group is weakly acidic and can be deprotonated by a suitable base. The resulting phenoxide is an excellent nucleophile, readily participating in Williamson ether synthesis (alkylation) or forming esters (acylation).

-

Ketone Carbonyl Group (C=O) : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also undergo reactions typical of ketones, such as reductive amination or condensation reactions at the alpha-carbon.

-

Aromatic Ring : The ring is activated towards electrophilic aromatic substitution by the powerful ortho, para-directing -OH and -NH₂ groups. The position of substitution will be directed to the carbons ortho and para to these activators, primarily at the C2 and C6 positions.

The interplay of these groups allows for selective transformations, making this molecule a cornerstone for building complex molecular architectures.

Analytical Workflow: Purity Assessment by HPLC-UV

Ensuring the purity of starting materials is a non-negotiable aspect of drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.

Objective : To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area.

Materials and Reagents :

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation :

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocol Steps :

-

Mobile Phase Preparation :

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Filter and degas both mobile phases prior to use. This is critical to prevent pump blockages and ensure a stable baseline.

-

-

Sample Preparation :

-

Accurately weigh ~10 mg of the sample.

-

Dissolve in a 50:50 mixture of water and acetonitrile in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~0.1 mg/mL for analysis. The concentration should be optimized to give a strong UV response without saturating the detector.

-

-

Chromatographic Method :

-

Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C. Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength : ~254 nm or a wavelength of maximum absorbance determined from a UV scan.

-

Injection Volume : 10 µL.

-

Gradient Elution :

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B (linear gradient)

-

15-17 min: 90% B (hold to wash column)

-

17-18 min: 90% to 10% B (return to initial conditions)

-

18-22 min: 10% B (equilibration) A gradient is chosen to effectively separate the moderately polar main compound from both more polar and more nonpolar impurities.

-

-

-

Data Analysis :

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3'-Amino-4'-hydroxyacetophenone | C8H9NO2 | CID 13724142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. 3'-Amino-4'-Hydroxyacetophenone [chemicalbook.com]

- 5. 3'-Amino-4'-hydroxyacetophenone | CymitQuimica [cymitquimica.com]

- 6. 3'-Amino-4'-hydroxyacetophenone | 54255-50-4 [sigmaaldrich.com]

- 7. This compound 95% | CAS: 54255-50-4 | AChemBlock [achemblock.com]

- 8. youtube.com [youtube.com]

1-(3-Amino-4-hydroxyphenyl)ethanone and its derivatives

An In-depth Technical Guide to 1-(3-Amino-4-hydroxyphenyl)ethanone and its Structurally Related Derivatives

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate and structural analogue to pharmacologically significant molecules. We delve into its physicochemical properties, plausible synthetic pathways, and analytical characterization. The primary focus shifts to its N-acetylated structural isomer, N-acetyl-m-aminophenol (Metacetamol or AMAP), a compound that has been pivotal in understanding the structure-toxicity relationships of the common analgesic, paracetamol (Acetaminophen or APAP). By contrasting the metabolic fate and toxicological profiles of these isomers, this guide offers field-proven insights for researchers, medicinal chemists, and drug development professionals. Detailed experimental protocols for synthesis and in vitro toxicity assessment are provided to bridge theory with practical application.

The Core Scaffold: this compound

This compound, also known as 3'-Amino-4'-hydroxyacetophenone, serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a phenolic hydroxyl group, allows for diverse chemical modifications.

Chemical Identity and Physicochemical Properties

The fundamental properties of the core molecule are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 54255-50-4 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1] |

| Physical Form | Solid | |

| SMILES | CC(=O)C1=CC=C(O)C(N)=C1 | [2] |

| InChIKey | OMLRRXLWJXURTK-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Purity (Typical) | ≥95% | [2][4] |

Synthesis and Derivatization Strategies

The synthesis of the this compound scaffold is crucial for its use as a starting material. A common and logical approach involves the regioselective nitration of a precursor followed by reduction.

Synthesis of the Core Scaffold

A plausible and industrially scalable route begins with 4'-hydroxyacetophenone. The synthesis proceeds in two main steps:

-

Nitration: The aromatic ring of 4'-hydroxyacetophenone is nitrated, typically using nitric acid in a sulfuric acid medium. The hydroxyl group is an ortho-, para-director, and since the para position is blocked, the nitro group is directed to the ortho position (position 3). This yields 4'-hydroxy-3'-nitroacetophenone.

-

Reduction: The resulting nitro compound is then reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid.

This workflow provides a reliable method for producing the target molecule, this compound.

Visualization: Synthetic Workflow

Caption: Plausible synthetic route to this compound.

The Isomeric Landscape: Metacetamol and Paracetamol

While direct derivatives of this compound are used as synthetic intermediates, the most profound insights come from studying its structural isomers, particularly in the context of drug toxicology. The N-acetylated derivative of 3-aminophenol, known as Metacetamol (AMAP) , is a non-toxic regioisomer of the widely used drug Paracetamol (APAP) in certain species.[5][6] Understanding their differences is a cornerstone of modern toxicology.

-

Paracetamol (APAP): N-acetyl-p -aminophenol. The hydroxyl and acetamido groups are para (1,4) to each other.

-

Metacetamol (AMAP): N-acetyl-m -aminophenol. The hydroxyl and acetamido groups are meta (1,3) to each other.[6][7]

The core topic molecule, 1-(3-amino -4-hydroxy phenyl)ethanone , is itself an isomer of the direct precursors to these drugs. This subtle shift in substituent positioning dramatically alters their biological activity and toxic potential.

Comparative Toxicology: The Case of Metacetamol (AMAP)

For years, AMAP was considered a non-toxic analogue of paracetamol, particularly based on studies in mice and hamsters.[5][8] However, this assumption proved to be a critical lesson in inter-species metabolic differences.

Species-Dependent Hepatotoxicity

Groundbreaking research revealed that while AMAP is significantly less toxic than APAP in mouse models, it is equally or even more toxic in rat and human liver preparations.[5][7][8] This finding underscores the importance of using human-relevant tissues and models in preclinical toxicology to avoid misleading safety predictions.[5]

Divergent Mechanisms of Toxicity

The toxicity of paracetamol (APAP) is well-established and proceeds via its metabolism by cytochrome P450 enzymes to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). In cases of overdose, cellular glutathione (GSH) stores are depleted, allowing NAPQI to form protein adducts, leading to mitochondrial dysfunction and hepatocellular necrosis.

In contrast, the toxicity of Metacetamol (AMAP) in human hepatocytes follows a different path:

-

No Glutathione Conjugates: Unlike APAP, no significant glutathione conjugates of AMAP are detected, indicating that a NAPQI-like intermediate is not the primary driver of its toxicity.[5][8]

-

Alternative Reactive Metabolites: AMAP's toxicity is thought to arise from other reactive metabolites, such as hydroquinones or phenoxyl radicals.[5][9] These species can damage cellular macromolecules like lipids and proteins through mechanisms like hydrogen atom transfer (HAT) or direct arylation of cysteine residues.[9]

Visualization: Comparative Metabolic Pathways

Caption: Contrasting metabolic pathways of Paracetamol and Metacetamol.

Experimental Protocols

The following protocols are provided as representative methodologies. Researchers must adapt them based on available laboratory equipment and safety guidelines.

Protocol: Synthesis of this compound

This protocol outlines the conceptual two-step synthesis from 4'-hydroxyacetophenone.

Step A: Nitration of 4'-Hydroxyacetophenone

-

Preparation: In a flask cooled in an ice bath (0-5°C), slowly add 4'-hydroxyacetophenone (1.0 eq) to concentrated sulfuric acid with stirring until fully dissolved.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a cooled, separate vessel.

-

Reaction: Add the nitrating mixture dropwise to the solution of 4'-hydroxyacetophenone, ensuring the temperature does not exceed 10°C.

-

Stirring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.

-

Quenching: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 4'-hydroxy-3'-nitroacetophenone, will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step B: Reduction to this compound

-

Setup: To a round-bottom flask, add the synthesized 4'-hydroxy-3'-nitroacetophenone (1.0 eq), ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically balloon pressure is sufficient for lab scale) at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Protocol: In Vitro Hepatotoxicity Assay using Liver Slices

This protocol is based on the methodologies described for testing AMAP toxicity.[5][8]

-

Preparation of Liver Slices: Prepare precision-cut liver slices (PCLS) from human or rat liver tissue using a Krumdieck tissue slicer, with a typical thickness of 250 µm.

-

Culture: Culture the PCLS in 12-well plates containing supplemented Williams' Medium E in an incubator with a humidified atmosphere of 95% O₂ / 5% CO₂.

-

Dosing: After an initial pre-incubation period, replace the medium with fresh medium containing the test compound (e.g., AMAP, APAP) at various concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM) or a vehicle control.

-

Incubation: Incubate the slices for a defined period (e.g., 24 hours).

-

Toxicity Assessment:

-

ATP Content: Measure intracellular ATP levels as an indicator of cell viability. Lyse the cells in the slices and use a commercially available luciferin/luciferase-based ATP assay kit.

-

Histopathology: Fix a subset of slices in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to morphologically assess cell death and necrosis.

-

Metabolite Profiling (Optional): Analyze the culture medium using LC-MS/MS to identify and quantify metabolites, such as glutathione conjugates.

-

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a key player in a family of isomers that have profoundly shaped our understanding of drug metabolism and toxicology. The story of its related isomer, Metacetamol, serves as a powerful cautionary tale on the risks of extrapolating toxicity data across species. It highlights that minor changes in chemical structure—a simple shift of a hydroxyl group from the para to the meta position—can fundamentally alter a molecule's metabolic fate and switch its mechanism of toxicity.

Future research should focus on synthesizing novel derivatives from the this compound core to explore new structure-activity relationships. Furthermore, applying modern metabolomics and proteomics to the study of these compounds in advanced in vitro models, such as liver-on-a-chip systems, will continue to refine our ability to predict human-specific drug toxicity and develop safer medicines.

References

- This compound | 54255-50-4. (n.d.). Sigma-Aldrich.

-

1-(3-Acetyl-4-amino-2-hydroxyphenyl)ethanone | C10H11NO3. (n.d.). PubChem. Retrieved from [Link]

-

van de Water, F. M., Gijbels, M. J., Vrieling, H., & Vinken, M. (2013). AMAP, the alleged non-toxic isomer of acetaminophen, is toxic in rat and human liver. Archives of Toxicology, 87(1), 155–165. Retrieved from [Link]

-

AMAP, the alleged non-toxic isomer of acetaminophen, is toxic in rat and human liver. (2012). ResearchGate. Retrieved from [Link]

-

Santos, C., et al. (2017). Exploring Chemical Routes Relevant to the Toxicity of Paracetamol and Its meta-Analogue at a Molecular Level. Chemical Research in Toxicology, 30(7), 1449-1461. Retrieved from [Link]

-

Metacetamol. (n.d.). In Wikipedia. Retrieved from [Link]

-

3'-Amino-4'-hydroxyacetophenone | C8H9NO2. (n.d.). PubChem. Retrieved from [Link]

-

This compound | CAS#:54255-50-4. (n.d.). Chemsrc. Retrieved from [Link]

Sources

- 1. 3'-Amino-4'-hydroxyacetophenone | C8H9NO2 | CID 13724142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 54255-50-4 | AChemBlock [achemblock.com]

- 3. This compound | CAS#:54255-50-4 | Chemsrc [chemsrc.com]

- 4. 54255-50-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. AMAP, the alleged non-toxic isomer of acetaminophen, is toxic in rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metacetamol - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Chemical Routes Relevant to the Toxicity of Paracetamol and Its meta-Analogue at a Molecular Level - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 1-(3-Amino-4-hydroxyphenyl)ethanone

Introduction

1-(3-Amino-4-hydroxyphenyl)ethanone (CAS: 54255-50-4), also known as 3'-Amino-4'-hydroxyacetophenone, is a substituted aromatic ketone of increasing interest in synthetic chemistry and drug discovery. Its bifunctional nature, possessing both an amine and a phenolic hydroxyl group, makes it a versatile building block. However, as with any research chemical, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the known safety and hazard information for this compound. It is intended for researchers, chemists, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a robust framework for risk assessment and safe handling.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical properties is essential for anticipating its behavior under laboratory conditions. These properties influence storage, handling, and emergency response procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 54255-50-4 | [1][2] |

| Appearance | Solid (Physical form) | [2] |

| InChIKey | OMLRRXLWJXURTK-UHFFFAOYSA-N | [1][2] |

| Storage Temperature | Refrigerator | [2] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O8 [label="O"]; C9 [label="C"]; H10 [label="H₃"]; N11 [label="N"]; H12 [label="H₂"]; O13 [label="O"]; H14 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C7; C7 -- O8 [style=double]; C7 -- C9; C9 -- H10; C3 -- N11; N11 -- H12; C4 -- O13; O13 -- H14;

// Positioning C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; C7 [pos="0,1.5!"]; O8 [pos="0,2.5!"]; C9 [pos="1.5,1.8!"]; H10 [pos="2.3,1.8!"]; N11 [pos="-2.4,-2.8!"]; H12 [pos="-3.2,-2.8!"]; O13 [pos="0,-4.1!"]; H14 [pos="0.8,-4.1!"]; }

Caption: Chemical structure of this compound.

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. According to data submitted to the European Chemicals Agency (ECHA), this compound is classified as follows.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning [2]

Hazard Pictograms:

This classification underscores that the primary routes of acute hazard are contact with the skin, eyes, and respiratory system. The causality is rooted in the chemical reactivity of the aromatic amine and phenolic hydroxyl groups, which can interact with biological macromolecules, leading to irritation.

Section 3: Toxicological Profile

-

Acute Toxicity: The compound is classified as harmful if swallowed (H302).[2] General principles for aromatic amines suggest that absorption can lead to systemic effects, such as methemoglobinemia, though this has not been specifically documented for this compound.[3]

-

Skin Irritation (H315): Causes skin irritation.[1] Prolonged or repeated contact should be avoided to prevent dermatitis. The mechanism likely involves local inflammation resulting from interaction with skin proteins.

-

Eye Irritation (H319): Causes serious eye irritation.[1] Direct contact with the eyes can cause significant, but reversible, damage. The irritant nature necessitates immediate and thorough rinsing if exposure occurs.

-

Respiratory Irritation (H335): May cause respiratory irritation.[2][4] Inhalation of dust or aerosols can irritate the mucous membranes and upper respiratory tract, leading to symptoms such as coughing and shortness of breath.

-

Chronic Exposure: Data on carcinogenicity, mutagenicity, or reproductive toxicity are not available for this specific compound.[3][5] In the absence of such data, it is prudent to handle the compound as potentially hazardous upon chronic exposure and to minimize exposure levels. Aromatic amines as a class are noted for potential chronic effects, which warrants a conservative approach.[3]

Section 4: Exposure Controls and Personal Protection

A self-validating system of exposure controls is essential. The choice of personal protective equipment (PPE) must be directly correlated to the identified hazards.

Engineering Controls:

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood to control inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute fugitive emissions.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[6] A face shield should be considered if there is a significant risk of splashing.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and change them frequently, especially after direct contact.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved particulate respirator may be required.

Caption: A workflow for the safe handling of this compound.

Section 5: Emergency Procedures

Rapid and appropriate action is critical in the event of an accidental exposure or spill.

First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice/attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]

Accidental Release Measures:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[6]

-

Containment: Wear appropriate PPE. For a solid spill, carefully sweep or scoop up the material, avoiding dust generation. Place into a suitable, labeled container for disposal.[6]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

Section 6: Handling and Storage

Proper handling and storage are crucial for maintaining the compound's integrity and ensuring long-term safety.

Handling:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid formation of dust and aerosols.[6]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container.[6]

-

Keep in a dry, cool, and well-ventilated place.[6][9] The recommended storage condition is refrigerated.[2]

-

Store away from incompatible materials.

Section 7: Stability and Reactivity

Understanding the chemical stability and reactivity is key to preventing hazardous reactions.

-

Reactivity: No specific reactivity data is available, but it is expected to be stable under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[8]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8] These materials can react exothermically with the amino and phenolic groups.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5][7]

References

-

Material Safety Data Sheet - 3-amino acetophenone. (n.d.). Oxford Lab Fine Chem LLP. [Link]

-

3'-Amino-4'-hydroxyacetophenone. (n.d.). PubChem. [Link]

Sources

- 1. 3'-Amino-4'-hydroxyacetophenone | C8H9NO2 | CID 13724142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 54255-50-4 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Unlocking Potential: 1-(3-Amino-4-hydroxyphenyl)ethanone as a Versatile Scaffold in Modern Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: 1-(3-Amino-4-hydroxyphenyl)ethanone, also known as 3-amino-4-hydroxyacetophenone, is a highly functionalized aromatic compound poised at the intersection of medicinal chemistry, organic synthesis, and materials science. Its unique trifunctional architecture—comprising a ketone, a phenol, and an aniline moiety within a single, stable scaffold—renders it an exceptionally valuable building block for the synthesis of complex molecules. This guide provides a technical overview of its properties, synthesis, and proven and potential research applications. We will explore its critical role as a key intermediate in the synthesis of established pharmaceuticals, its utility in the generation of diverse compound libraries for drug discovery, and emerging areas of interest. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their research and development programs.

Physicochemical Properties and Characterization

This compound is a solid organic compound whose strategic placement of functional groups dictates its chemical reactivity and utility.[1] The hydroxyl group activates the aromatic ring, the amino group serves as a potent nucleophile and a site for diazotization, and the acetyl group provides a handle for a wide range of carbonyl chemistry.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54255-50-4 | [1][2][3] |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [2] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 3'-Amino-4'-hydroxyacetophenone, 2-Amino-4-acetylphenol | [2] |

| Physical Form | Solid | [1] |

| Topological Polar Surface Area | 63.3 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Synthesis and Availability

The synthesis of this compound and its isomers is well-documented, reflecting their importance as intermediates. Common strategies involve the functionalization of simpler phenolic or aniline precursors.

-

From Substituted Phenols: Synthetic routes often begin with precursors like 2-aminophenol or various hydroxyacetophenones, which undergo a series of reactions including acylation, nitration, and reduction to install the required functional groups in the correct positions.[4] For instance, a multi-step synthesis can be designed starting from 2-aminophenol, proceeding through acetylation, bromination, a Hoesch reaction, and finally catalytic hydrogenation to yield the target molecule.[4]

-

Biosynthetic Routes: Green chemistry approaches are emerging for related isomers. For example, 3-amino-2-hydroxyacetophenone, a key intermediate for the anti-asthma drug pranlukast, can be produced via a multi-enzyme biosynthesis process from m-nitroacetophenone.[5] This highlights a growing trend towards more sustainable production methods that could be adapted for this compound.

The compound is commercially available from various chemical suppliers, typically at purities of 95% or higher, making it readily accessible for research purposes.[3]

Core Research Applications

The true value of this compound lies in its application as a versatile starting material and structural motif in diverse scientific fields.

Keystone Intermediate in Pharmaceutical Synthesis

The primary and most established application is its role as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The distinct reactivity of its three functional groups allows for sequential and regioselective modifications to construct complex heterocyclic systems, which are prevalent in modern drugs.

-

Scaffold for Bioactive Heterocycles: The compound is an ideal precursor for synthesizing a wide range of derivatives. For example, related hydroxyacetophenones are used to create Schiff bases, chalcones, and flavonoids, many of which exhibit potent biological activities, including phosphodiesterase (PDE) inhibition and antifungal properties.[6][7] The amino and hydroxyl groups can participate in condensation and cyclization reactions to form benzoxazoles, quinolines, and other pharmacologically relevant scaffolds.

-